![molecular formula C22H20N4O3 B7528363 3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PAPB, and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of PAPB is related to its ability to inhibit the activity of HDACs. This inhibition leads to an increase in histone acetylation, which in turn can lead to changes in gene expression. PAPB has been shown to be a potent inhibitor of HDACs, and its activity has been demonstrated in a variety of cell-based assays.
Biochemical and Physiological Effects:
PAPB has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of HDACs. This inhibition can lead to changes in gene expression and has potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. PAPB has also been shown to have anti-inflammatory properties and to be involved in the regulation of immune responses.
実験室実験の利点と制限
One of the advantages of using PAPB in lab experiments is its potent activity as an HDAC inhibitor. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using PAPB is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving PAPB. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of PAPB. Another potential direction is the use of PAPB in combination with other drugs or therapies to enhance their efficacy. Additionally, further studies are needed to better understand the mechanism of action of PAPB and its potential therapeutic applications in various diseases and conditions.
合成法
The synthesis of PAPB involves a multi-step process that starts with the reaction of pyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide to form the amide derivative. Finally, the 2-phenylacetyl amino group is introduced through a reductive amination reaction using sodium cyanoborohydride.
科学的研究の応用
PAPB has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
特性
IUPAC Name |
3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20(13-16-5-2-1-3-6-16)24-15-21(28)25-19-8-4-7-17(14-19)22(29)26-18-9-11-23-12-10-18/h1-12,14H,13,15H2,(H,24,27)(H,25,28)(H,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHQECNPCANDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
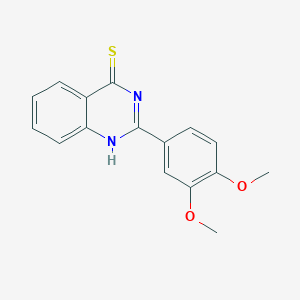
![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
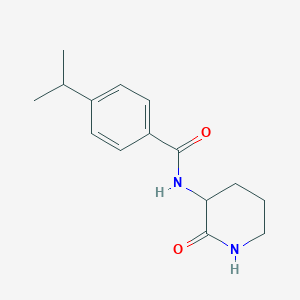

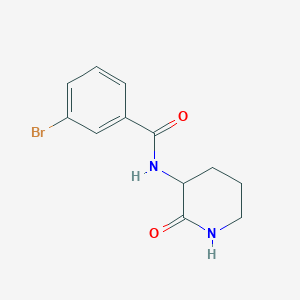
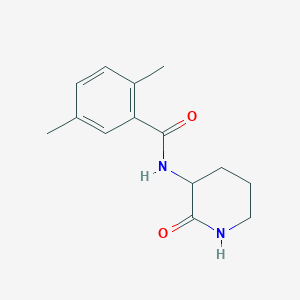

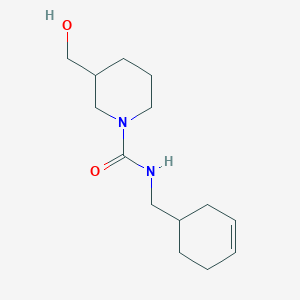
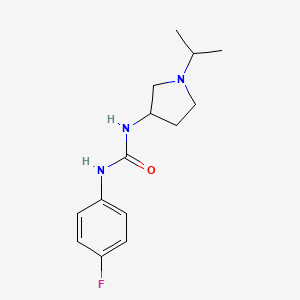
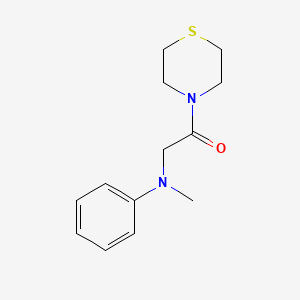

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)